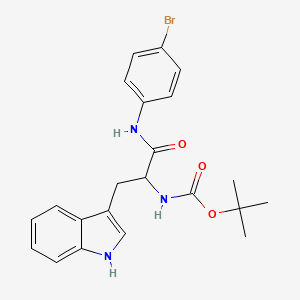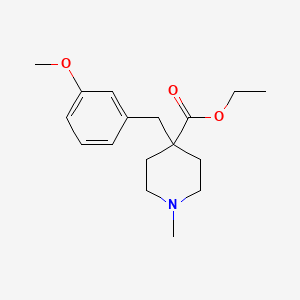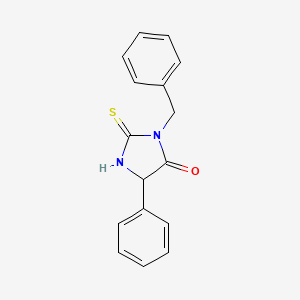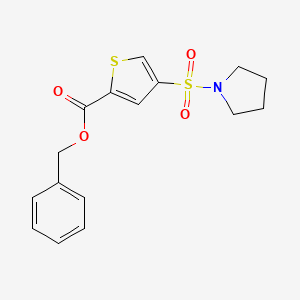
N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide, also known as Boc-Trp-Br, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and various other physiological processes. Boc-Trp-Br has been studied extensively for its potential applications in drug discovery, particularly in the development of novel therapeutic agents for the treatment of various diseases.
作用機序
N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide acts by inhibiting various enzymes and signaling pathways involved in the regulation of cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and play a crucial role in the development of various diseases.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to modulate the immune response and reduce inflammation.
実験室実験の利点と制限
One of the main advantages of N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide is its ability to selectively target specific enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of various biological processes. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several potential future directions for the use of N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide in scientific research. One area of interest is the development of novel drugs for the treatment of cancer and other diseases. N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide has been shown to exhibit potent anti-cancer activity, and further research is needed to explore its potential as a therapeutic agent. Another potential direction is the study of N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide's effects on the gut microbiome, which has been shown to play a critical role in various physiological processes. Finally, the development of more efficient synthesis methods for N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide could lead to its wider use in scientific research.
合成法
The synthesis of N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide involves the reaction of 4-bromobenzoyl chloride with N-tert-butoxycarbonyl tryptophan in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography or recrystallization.
科学的研究の応用
N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide has been used extensively in scientific research as a tool for studying the mechanisms of various biological processes. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide has been used in the development of novel drugs for the treatment of diseases such as cancer, Alzheimer's disease, and inflammatory disorders.
特性
IUPAC Name |
tert-butyl N-[1-(4-bromoanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O3/c1-22(2,3)29-21(28)26-19(20(27)25-16-10-8-15(23)9-11-16)12-14-13-24-18-7-5-4-6-17(14)18/h4-11,13,19,24H,12H2,1-3H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFLCVQQBKZQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4984246.png)



![4-[4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4984260.png)

![2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984277.png)
![3-(2,4-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984279.png)
![N-[4-(aminosulfonyl)phenyl]-2,4-difluorobenzamide](/img/structure/B4984284.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4984288.png)

![4-chloro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4984313.png)
![2-{4-[(2-chlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4984317.png)